1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine
Overview
Description
1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxyethyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Methoxyethyl Group: The pyrazole ring is then reacted with 2-methoxyethyl halide in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.
Introduction of Ethanamine Moiety: The final step involves the reaction of the substituted pyrazole with ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethanamine
- 2-Methoxyethylamine
- 1-Methoxy-2-aminoethane
Uniqueness
1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine is unique due to the presence of both a pyrazole ring and an ethanamine moiety, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Biological Activity
1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing relevant research findings and case studies.
Chemical Structure and Properties
The compound can be represented as follows:
Molecular Formula: C₈H₁₂N₂O
Molecular Weight: 168.19 g/mol
CAS Number: 1341419-93-9
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with ethylene glycol derivatives under controlled conditions. The process yields a compound that can be further purified through crystallization or chromatography.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have demonstrated antiproliferative effects against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
In vitro studies have shown that 1H-pyrazole derivatives can inhibit critical cancer-related targets such as topoisomerase II and EGFR, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Some pyrazole compounds have been evaluated for their antimicrobial effects against various pathogens. For example, certain derivatives exhibit activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Case Studies
-
Anticancer Efficacy in Breast Cancer Models
A study involving a series of pyrazole derivatives demonstrated that modifications at the 4-position significantly enhanced antiproliferative activity against MDA-MB-231 cells. The introduction of methoxy groups increased potency due to improved interactions with cellular targets . -
Inflammation Model
In a murine model of inflammation, a related pyrazole compound showed a marked reduction in paw edema when administered at varying doses, indicating its potential as an anti-inflammatory agent . -
Antimicrobial Screening
The compound was screened against several bacterial strains, revealing moderate activity against Gram-positive bacteria, which supports its potential use in developing new antimicrobial therapies .
Research Findings
Recent studies have focused on structure-activity relationships (SAR) to optimize the efficacy of pyrazole-based compounds. Key findings include:
Modification | Effect on Activity |
---|---|
Addition of methoxy groups | Increased anticancer potency |
Substitution at the 4-position | Enhanced anti-inflammatory effects |
Alteration of side chains | Variable antimicrobial activity |
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)pyrazol-4-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7(9)8-5-10-11(6-8)3-4-12-2/h5-7H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUMWJCJIIBENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CCOC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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